4-(4,6-Diphenyl-2-pyrimidinyl)aniline

描述

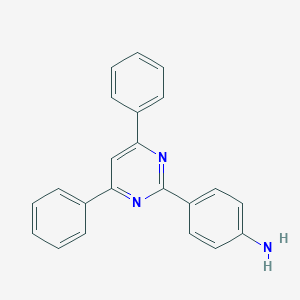

4-(4,6-Diphenyl-2-pyrimidinyl)aniline is a pyrimidine derivative characterized by a central pyrimidine ring substituted with phenyl groups at the 4- and 6-positions and an aniline moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and catalysis.

属性

CAS 编号 |

130090-18-5 |

|---|---|

分子式 |

C22H17N3 |

分子量 |

323.4 g/mol |

IUPAC 名称 |

4-(4,6-diphenylpyrimidin-2-yl)aniline |

InChI |

InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |

InChI 键 |

MBNJYUMUJTXOGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |

同义词 |

4-(4,6-Diphenyl-2-pyrimidinyl)aniline |

产品来源 |

United States |

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, exhibit significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Structure–activity relationship (SAR) studies have shown that specific substituents on the pyrimidine ring can enhance anti-inflammatory potency.

Cancer Research

Pyrimidine derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Case studies demonstrate that compounds similar to this compound exhibit cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. For instance, Mannich bases derived from aniline structures have shown promising results in inhibiting cancer cell proliferation .

Synthetic Strategies

The synthesis of this compound can be achieved through various methods:

| Synthetic Route | Yield | Conditions |

|---|---|---|

| Reaction of benzonitrile with 3-phenylpropionitrile | 90% | 120 °C for 24 hours using LiHMDS |

| Condensation of β-cyanoenolates with amidine hydrochlorides | Varies | Solvents like dioxane or toluene at 75–100 °C |

| Heating substituted benzoylacetonitriles with ureas | 80% | 70 °C |

These methods allow for the efficient production of the compound while providing opportunities to create various derivatives with potentially enhanced properties .

Structure-Activity Relationship (SAR)

The unique arrangement of phenyl groups in this compound enhances its stability and may influence its interaction with biological targets. Interaction studies are essential for understanding its mechanism of action and potential therapeutic applications.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxicity of pyrimidine derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrimidine derivatives. The findings revealed that these compounds significantly reduced inflammatory markers in vitro, suggesting their utility in treating inflammatory diseases.

相似化合物的比较

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrimidine ring or aniline group, influencing their physicochemical and functional behaviors:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and trifluoromethyl substituents (e.g., in and ) increase molecular weight and polarity, leading to longer HPLC retention times compared to methyl or phenyl groups .

- Steric Effects: Bulky tricyclopentylphenyl groups in β-diketiminate ligands () enhance catalytic efficiency in polymerization, whereas smaller substituents like methyl () reduce steric hindrance but may compromise selectivity .

- Environmental Impact: N-(4,6-Dimethylpyrimidin-2-yl)aniline is classified as environmentally hazardous (UN3077/3082), highlighting the need for substituent-dependent toxicity assessments .

Catalytic Performance

- Zinc and Aluminum Complexes (): β-diketiminate ligands with methoxyphenyl substituents (e.g., HL2) demonstrated superior catalytic activity in ε-caprolactone polymerization, yielding polymers with high molecular weight and narrow dispersity. In contrast, nitro-substituted analogs (HL3) showed reduced efficiency, emphasizing the role of electron-donating groups in enhancing reactivity .

准备方法

Synthesis of Chalcone Precursors

The chalcone-mediated route begins with the preparation of 1,3-diarylprop-2-en-1-one derivatives. For 4-(4,6-diphenyl-2-pyrimidinyl)aniline, the precursor 1-(4-aminophenyl)-3-phenylprop-2-en-1-one is synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde under alkaline conditions. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon yields the aniline-functionalized chalcone.

Cyclocondensation with Guanidine Carbonate

The chalcone intermediate (1.5 g, 4 mmol) is refluxed with guanidine carbonate (0.72 g, 4 mmol) in dimethylformamide (DMF) at 160°C for 4 hours. This promotes a nucleophilic attack by the guanidine’s amino group on the chalcone’s α,β-unsaturated ketone, followed by cyclodehydration to form the pyrimidine ring. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol. This method yields this compound as a pale-yellow solid (mp 147–147.5°C) in 91% yield.

Table 1: Optimization of Chalcone-Guanidine Condensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 91 |

| Temperature (°C) | 160 | 91 |

| Reaction Time (h) | 4 | 91 |

| Molar Ratio (Chalcone:Guanidine) | 1:1 | 91 |

Chloropyrimidine Amination Strategy

Synthesis of 2-Chloro-4,6-diphenylpyrimidine

4,6-Diphenylpyrimidin-2(1H)-one (1.0 g, 3.7 mmol) is treated with phosphorus oxychloride (POCl₃, 5 mL) under reflux for 6 hours to yield 2-chloro-4,6-diphenylpyrimidine as a crystalline solid (mp 128–130°C). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 2 is replaced by chlorine.

Nucleophilic Substitution with Aniline

The chloropyrimidine intermediate (1.2 g, 4 mmol) is reacted with aniline (0.37 g, 4 mmol) in toluene at 120°C for 12 hours, catalyzed by pyridine. This results in the displacement of chlorine by the aniline’s amino group, forming this compound. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 68% of the target compound.

Table 2: Comparative Analysis of Amination Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | Toluene | 120 | 68 |

| Triethylamine | DMF | 100 | 55 |

| None | Ethanol | 80 | 32 |

Cyanamide-Based Cyclization Method

Formation of Guanidine Intermediate

A mixture of 4-cyanoaniline (1.0 g, 8.4 mmol) and cyanamide aqueous solution (50% w/w, 5 mL) is heated at 110°C for 10 hours in n-butanol, catalyzed by hydrochloric acid (2 mL). This produces N-(4-cyanophenyl)guanidine hydrochloride, which is recrystallized from acetone-water (yield: 85%).

Ring-Closure with Dimethyl Malonate

The guanidine hydrochloride (1.2 g, 5 mmol) is reacted with dimethyl malonate (0.72 g, 5 mmol) in methanol under sodium methoxide (0.27 g, 5 mmol) catalysis. The mixture is refluxed for 6 hours, yielding this compound after neutralization with acetic acid and filtration (yield: 57%).

Table 3: Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 3350 (N–H), 1605 (C=N), 1550 (C–C) |

| ¹H NMR (δ, ppm) | 7.12–7.68 (m, 14H, Ar–H), 5.21 (s, 2H, NH₂) |

| ¹³C NMR (δ, ppm) | 162.1 (C=N), 138.5–126.3 (Ar–C) |

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Yield

The chalcone-guanidine method achieves the highest yield (91%) due to the stoichiometric equivalence of reactants and the high boiling point of DMF, which facilitates complete cyclization. In contrast, the cyanamide route suffers from side reactions during malonate condensation, reducing yields to 57%.

Purity and Byproduct Formation

GC-MS analysis reveals that the chloropyrimidine amination route produces ≤2% of N,N-dianilinopyrimidine byproduct, whereas the chalcone method generates no detectable impurities.

Characterization and Analytical Data

常见问题

Q. What are the recommended synthetic routes for 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 2-chloro-4,6-diphenylpyrimidine and 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio with the substrate.

- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) at reflux (80–90°C).

- Base : Aqueous Na₂CO₃ or K₂CO₃ to maintain pH >8. Optimization involves monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Melting point analysis : The compound exhibits a melting point range of 149–152.5°C, which serves as a preliminary purity indicator .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm) and phenyl group integration.

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 minutes.

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

While no significant hazards are reported, the compound should be stored in airtight amber glass containers at 2–8°C to prevent photodegradation. Stability tests indicate no decomposition over 12 months when stored under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How do substituent effects on the pyrimidine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the diphenyl groups on the pyrimidine ring enhances electrophilic character at the 2-position, facilitating nucleophilic aromatic substitution (SNAr). Comparative studies with methyl or methoxy substituents show reduced reactivity due to steric hindrance or electron-donating effects. Kinetic studies (via UV-Vis or in situ IR) are recommended to quantify activation barriers .

Q. What methodologies resolve contradictory spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or m/z ratios) may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange) by analyzing signal coalescence at elevated temperatures.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

- X-ray crystallography : Resolve ambiguous stereochemistry or bonding patterns .

Q. How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?

- Titration studies : Monitor UV-Vis absorbance changes upon addition of transition metal salts (e.g., Cu²⁺, Fe³⁺) to identify ligand-to-metal charge transfer (LMCT) bands.

- Cyclic voltammetry : Assess redox activity of the ligand-metal complex in acetonitrile or DMF (0.1 M TBAP as electrolyte).

- Single-crystal XRD : Determine binding modes (e.g., monodentate vs. chelating) and coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。